
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as EPPUM and is a member of the pyrrolidinyl urea class of compounds. EPPUM has shown promising results in pre-clinical studies as a potential treatment for various diseases.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
A study involved synthesizing urea derivatives, including compounds structurally similar to the specified chemical, to investigate their inhibition effects on various enzymes and their potential anticancer activity. These compounds were evaluated for their inhibitory actions against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Among the synthesized compounds, one exhibited notable in vitro anticancer activity, suggesting that derivatives of urea, like the specified chemical, could serve as a base for developing new anticancer agents (Mustafa, Perveen, & Khan, 2014).
Neuropharmacological Applications
Research on orexin receptors, which are crucial for regulating feeding, arousal, stress, and substance abuse, explored compounds with structural similarities to the specific chemical for their ability to modulate these receptors. In particular, studies on binge eating in rats highlighted the potential of such compounds to influence orexin-1 receptor mechanisms, offering insights into new pharmacological treatments for eating disorders and conditions with a compulsive component (Piccoli et al., 2012).
Chemical Synthesis and Molecular Structure
In the realm of chemical synthesis, the specific urea derivative has potential applications in facilitating the development of new synthetic methodologies. Research focused on the synthesis of similar compounds provides foundational knowledge for creating molecules with specific biological or chemical properties. For example, studies on the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for anticancer purposes showcase the versatility and applicability of urea derivatives in medicinal chemistry (Feng et al., 2020).
Corrosion Inhibition
Research also extends into the field of corrosion inhibition, where compounds like the specified chemical are examined for their efficacy in protecting metals against corrosion in acidic environments. This application is crucial in industrial chemistry, where preventing material degradation can significantly impact operational efficiency and safety (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-18-9-7-17(8-10-18)24-14-15(11-20(24)25)13-22-21(26)23-16-5-4-6-19(12-16)27-2/h4-10,12,15H,3,11,13-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEKMMXGRTUNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)
![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)
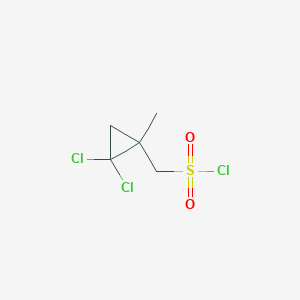
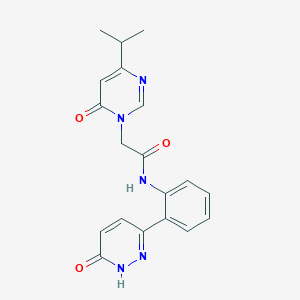
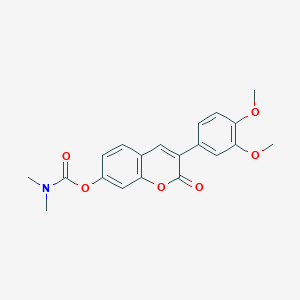
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)
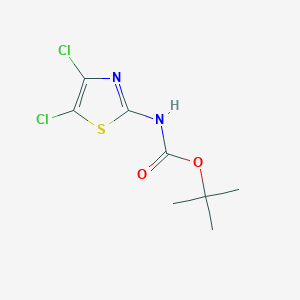
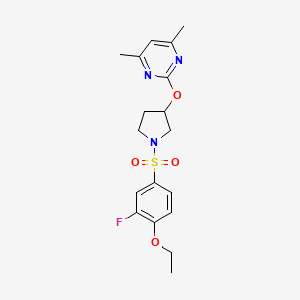
![[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2466233.png)
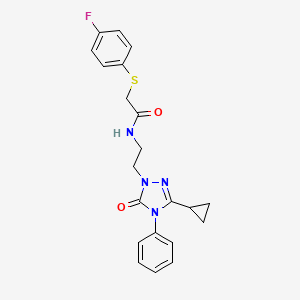
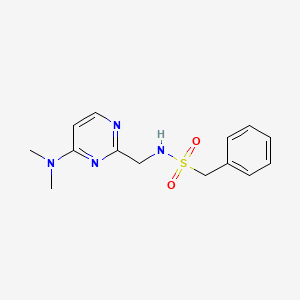
![2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide](/img/structure/B2466236.png)